1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone
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Overview
Description
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The TBDPS group is known for its resistance to acidic hydrolysis and nucleophilic species, making it a valuable tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone typically involves the reaction of a hydroxyl-containing compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions . The general reaction scheme is as follows:
- Dissolve the hydroxyl-containing compound in THF.
- Add TBDPSCl and imidazole to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates by protecting sensitive hydroxyl groups during multi-step synthesis processes.
Mechanism of Action
The mechanism of action of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone can be compared with other silyl protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): TBDMS is less bulky than TBDPS and is more susceptible to acidic hydrolysis.
Triisopropylsilyl (TIPS): TIPS offers similar stability to TBDPS but is more resistant to fluoride-mediated deprotection.
Trimethylsilyl (TMS): TMS is the least bulky and least stable of the silyl protecting groups, making it easier to remove under mild conditions.
The unique feature of this compound is its increased resistance to acidic conditions and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex synthetic routes .
Properties
Molecular Formula |
C25H28O2Si |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]oxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C25H28O2Si/c1-20(26)24(21-14-8-5-9-15-21)27-28(25(2,3)4,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,1-4H3 |
InChI Key |
HNYBCECMDHHFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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